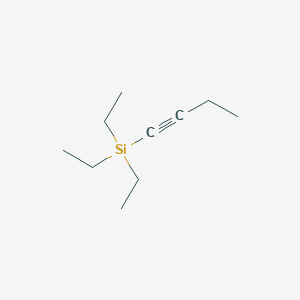
(But-1-yn-1-yl)(triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C10H20Si It is characterized by the presence of a but-1-yn-1-yl group attached to a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-yn-1-yl)(triethyl)silane typically involves the reaction of but-1-yne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne undergoes addition to the silicon-hydrogen bond of triethylsilane. This reaction is often catalyzed by transition metal complexes such as platinum or rhodium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(But-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using hydrosilanes and a suitable catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the but-1-yn-1-yl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form silanols or other oxygen-containing derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrosilanes such as triethylsilane and catalysts like boron trifluoride etherate.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are typically employed.
Major Products Formed
Reduction: The major product is the corresponding alkane.
Substitution: The products vary depending on the nucleophile used, resulting in substituted silanes.
Oxidation: The major products are silanols or siloxanes.
Scientific Research Applications
(But-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (But-1-yn-1-yl)(triethyl)silane involves the reactivity of the silicon-hydrogen bond and the alkyne group. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition to the alkyne, forming a new carbon-silicon bond. This process is typically catalyzed by transition metal complexes, which facilitate the activation of the silicon-hydrogen bond and the alkyne .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the alkyne group, making it less reactive in certain types of reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group instead of triethylsilyl, leading to different steric and electronic properties.
(But-1-yn-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
(But-1-yn-1-yl)(triethyl)silane is unique due to the combination of the alkyne group and the triethylsilyl moiety. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and various applications .
Properties
CAS No. |
81129-47-7 |
|---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
but-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-5-9-10-11(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
AWSVJXLGARRXSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
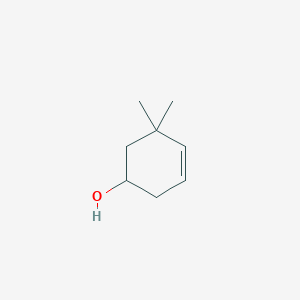
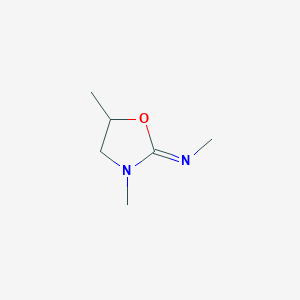
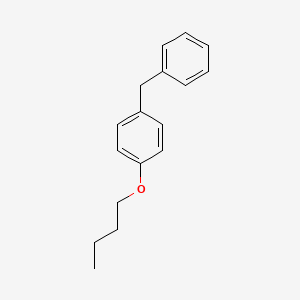
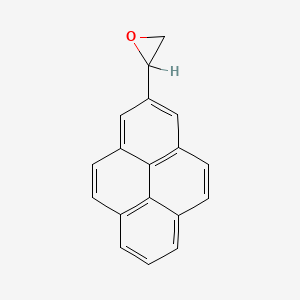
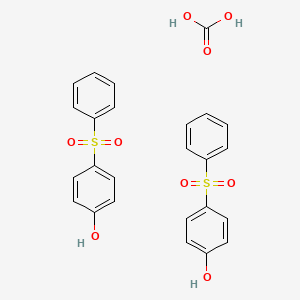
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
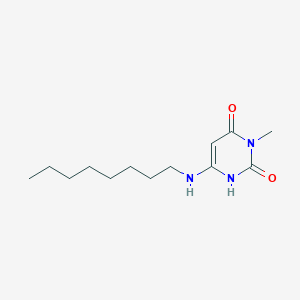
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
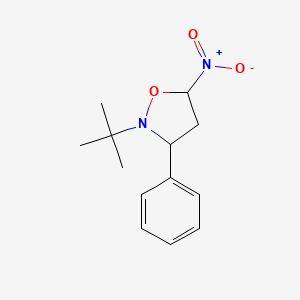
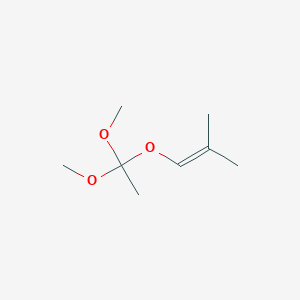
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
